

Iron-catalyzed intramolecular C-H amidation for sultam synthesis

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Compound of Interest

Compound Name: 2-(4-Methoxybenzyl)isothiazolidine
1,1-dioxide

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Application Notes & Protocols

Topic: Iron-Catalyzed Intramolecular C-H Amidation for Sultam Synthesis

Audience: Researchers, scientists, and drug development professionals.

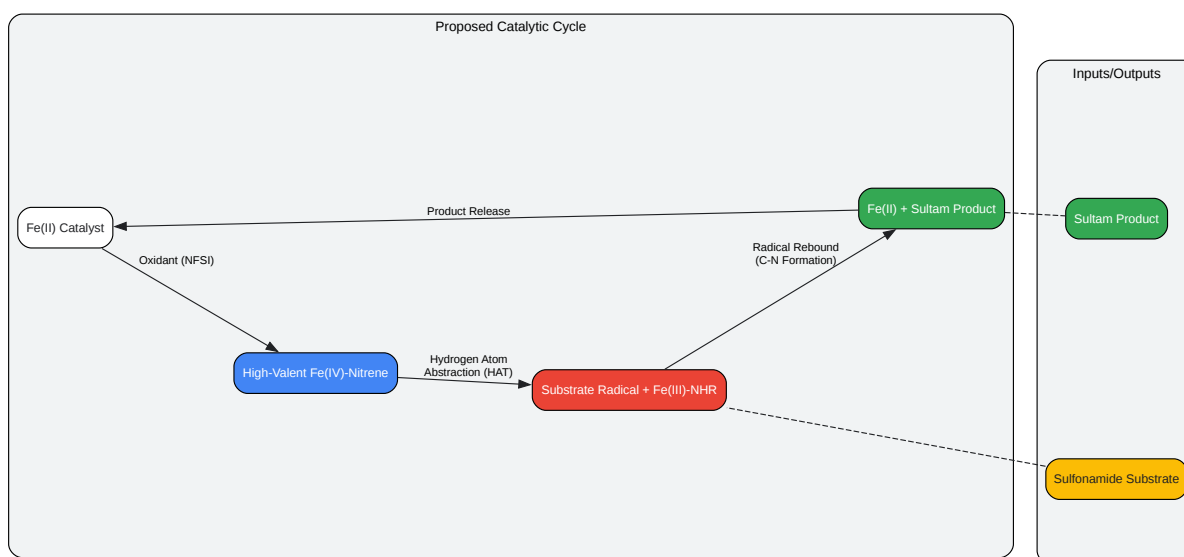
Introduction

Cyclic sulfonamides, commonly known as sultams, are a vital class of heterocyclic compounds frequently incorporated into pharmaceutical agents and agrochemicals due to their unique biological activities and favorable physicochemical properties.[1][2] Traditional methods for sultam synthesis often require multi-step procedures involving pre-functionalized starting materials.[3] In contrast, direct C-H functionalization offers a more atom- and step-economical approach.[4][5]

This application note details an efficient protocol for the synthesis of sultams via an intramolecular C(sp³)-H amidation reaction. The method utilizes a readily available and inexpensive iron catalyst, offering a sustainable alternative to catalysis based on precious metals like rhodium or palladium.[1][3][6] The procedure, developed by Zhong et al., employs an in situ-generated iron complex from Fe(ClO₄)₂ and an aminopyridine ligand, demonstrating broad substrate tolerance and good to excellent yields.[1][2][7]

Reaction Scheme & Mechanism

The overall transformation involves the cyclization of a sulfonamide precursor onto an unactivated aliphatic C-H bond, catalyzed by an iron complex. The reaction is believed to proceed through a high-valent iron-nitrene intermediate.[8][9] The proposed catalytic cycle begins with the reaction of the Fe(II) precatalyst with the oxidant, generating a reactive iron-nitrene species. This intermediate then abstracts a hydrogen atom from an aliphatic C-H bond in a stereoselectivity-determining step, forming a radical intermediate.[9][10][11] A rapid radical rebound step follows, leading to the formation of the C-N bond and regenerating the active catalyst.[9][10][11]



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Caption: Proposed catalytic cycle for iron-catalyzed C-H amidation.

Data Presentation

Table 1: Optimization of Reaction Conditions

The optimal conditions were identified by screening various iron sources, ligands, oxidants, and solvents.

Entry	Fe Source (10 mol%)	Ligand (15 mol%)	Oxidant (equiv.)	Solvent	Yield (%)
1	Fe(acac) ₃	L1	NFSI (2.0)	DCE	45
2	Fe(OAc) ₃	L1	NFSI (2.0)	DCE	53
3	Fe(OTf) ₃	L1	NFSI (2.0)	DCE	67
4	FeCl ₃	L1	NFSI (2.0)	DCE	35
5	Fe(ClO ₄) ₃	L1	NFSI (2.0)	DCE	85
6	Fe(ClO ₄) ₃	L2	NFSI (2.0)	DCE	71
7	Fe(ClO ₄) ₃	L3	NFSI (2.0)	DCE	42
8	Fe(ClO ₄) ₃	L1	PhI(OAc) ₂ (2.0)	DCE	<10
9	Fe(ClO ₄) ₃	L1	NFSI (2.0)	CH ₃ CN	76
10	Fe(ClO ₄) ₃	L1	NFSI (2.0)	DCE	89

Reaction conditions: Substrate (0.2 mmol), Fe source (10 mol%), Ligand (15 mol%), Oxidant (2.0 equiv.), Solvent (2.0 mL) at 80 °C for 12 h. L1 = 2-amino-5-chloropyridine. NFSI = N-Fluorobenzenesulfonimide. DCE = 1,2-dichloroethane. Data sourced from Zhong et al., Org. Lett. 2019, 21, 15, 5808–5812.[\[1\]](#)[\[7\]](#)

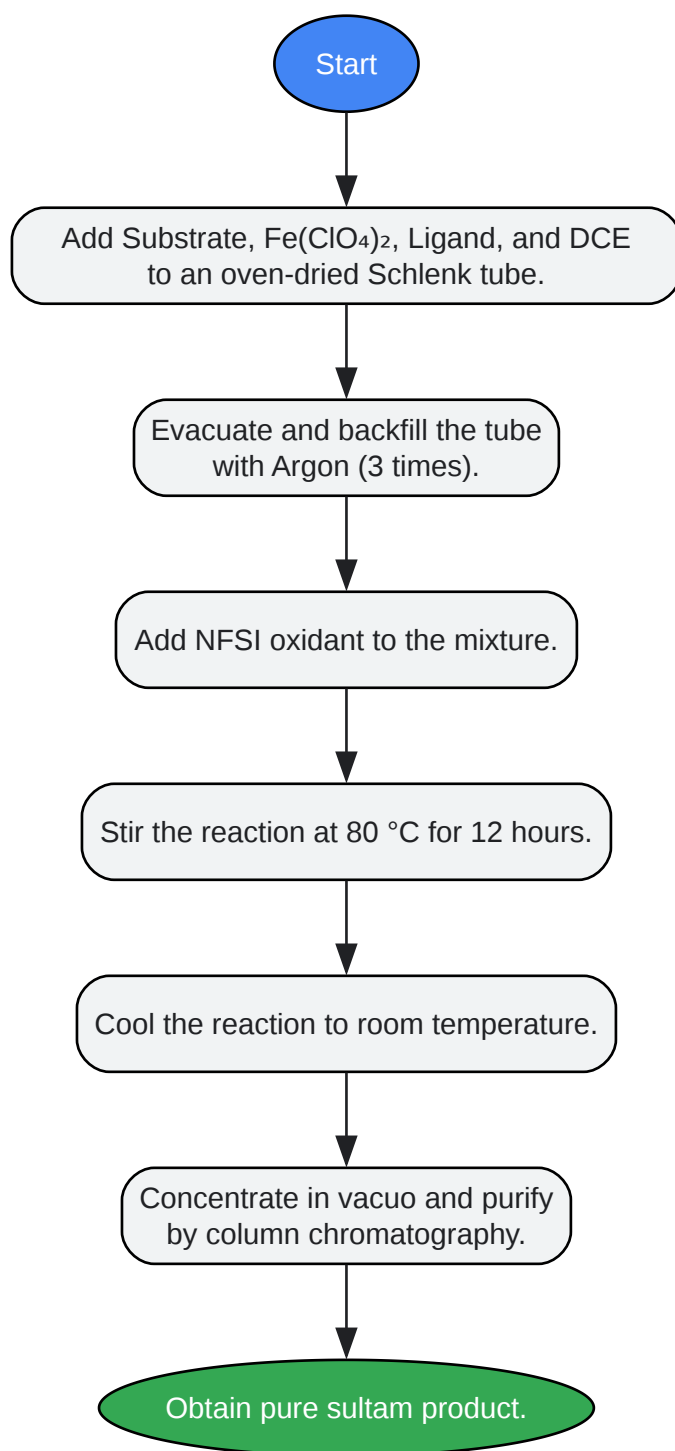
Table 2: Substrate Scope for Sultam Synthesis

The optimized conditions were applied to a variety of sulfonamide substrates, demonstrating the method's versatility. Yields reported are for the isolated product.

Product	R ¹	R ²	R ³	Yield (%)
3a	Ph	H	H	89
3b	4-Me-Ph	H	H	85
3c	4-tBu-Ph	H	H	81
3d	4-MeO-Ph	H	H	75
3e	4-F-Ph	H	H	84
3f	4-Cl-Ph	H	H	86
3g	4-Br-Ph	H	H	82
3h	3-Cl-Ph	H	H	88
3i	2-Me-Ph	H	H	73
3j	2-Naphthyl	H	H	79
3k	Ph	Me	H	71 (d.r. 1:1)
3l	Ph	Me	Me	78
3m	Ph	Ph	H	65
3n	Ph	-(CH ₂) ₅ -	H	83
3o	4-Cl-Ph	-(CH ₂) ₅ -	H	85
3p	4-Cl-Ph	H	H	72 (6-membered ring)
3q	Ph	H	H	68 (7-membered ring)

Data sourced from Zhong et al., Org. Lett. 2019, 21, 15, 5808–5812.[\[1\]](#)[\[7\]](#)

Experimental Protocols



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Caption: General experimental workflow for sultam synthesis.

General Procedure for Sultam Synthesis (Analytical Scale)

- To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the sulfonamide substrate (0.2 mmol, 1.0 equiv.), $\text{Fe}(\text{ClO}_4)_2 \cdot x\text{H}_2\text{O}$ (10 mol%), and 2-amino-5-chloropyridine (15 mol%).
- Seal the tube, and evacuate and backfill with argon three times.
- Add 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
- Add N-Fluorobenzenesulfonimide (NFSI, 0.4 mmol, 2.0 equiv.) to the reaction mixture.
- Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.
- Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired sultam product.

Procedure for Gram-Scale Synthesis

The scalability of this method has been successfully demonstrated.^{[1][2]}

- To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the sulfonamide substrate (5.0 mmol, 1.0 equiv.), $\text{Fe}(\text{ClO}_4)_2 \cdot x\text{H}_2\text{O}$ (0.5 mmol, 10 mol%), and 2-amino-5-chloropyridine (0.75 mmol, 15 mol%).
- Seal the flask, and evacuate and backfill with argon three times.
- Add 1,2-dichloroethane (DCE, 50 mL).
- Add N-Fluorobenzenesulfonimide (NFSI, 10.0 mmol, 2.0 equiv.) in portions over 5 minutes.
- Place the sealed flask in a preheated oil bath at 80 °C and stir for 12 hours.

- Follow steps 6-8 from the general procedure for workup and purification. A representative gram-scale reaction yielded the product in 79% yield.^[1]

Reagents and Equipment



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Caption: Key components of the iron-catalyzed C-H amidation reaction.

- Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O): Catalyst precursor.
- 2-Amino-5-chloropyridine: Ligand.
- N-Fluorobenzenesulfonimide (NFSI): Oxidant and nitrene source.^{[12][13][14][15][16]}
- 1,2-Dichloroethane (DCE): Anhydrous solvent.
- Sulfonamide Substrates: Synthesized from corresponding sulfonyl chlorides and amines.
- Equipment: Standard laboratory glassware, Schlenk line or glovebox for inert atmosphere, magnetic stirrer with hotplate, rotary evaporator, and flash chromatography system.

Safety Precautions

- Work in a well-ventilated fume hood.
- Iron perchlorate is a strong oxidizer and may be shock-sensitive; handle with care.
- 1,2-dichloroethane is a toxic and flammable solvent.
- NFSI is an oxidant; avoid contact with skin and eyes.
- Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

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References

- 1. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed C-H Functionalization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed Nitrene Transfer into Benzylic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron-catalyzed intramolecular allylic C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron-catalyzed intramolecular allylic C-H amination. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 15. Metal-free C–H amination of arene with N-fluorobenzenesulfonimide catalysed by nitroxyl radicals at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Copper-Catalyzed Functionalization of Benzylic C–H Bonds with NFluorobenzenesulfonimide (NFSI): Switch from C–N to C–F Bond Formation Promoted by a Redox Buffer and Brønsted Base - PMC [pmc.ncbi.nlm.nih.gov]
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